Erythromycin A OC
Vue d'ensemble
Description
Erythromycin A OC, also known as erythromycin A oxime, is a derivative of erythromycin A, a macrolide antibiotic. Erythromycin A is produced by the bacterium Saccharopolyspora erythraea and is widely used to treat various bacterial infections. The oxime derivative is synthesized to enhance the stability and efficacy of erythromycin A, particularly under acidic conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of erythromycin A oxime involves the reaction of erythromycin A with hydroxylamine hydrochloride in the presence of an acid-binding agent. The reaction typically occurs in an organic solvent such as methanol or isopropanol. The process can be summarized as follows :
- Dissolve erythromycin A in an organic solvent.
- Add hydroxylamine hydrochloride and an acid-binding agent (e.g., triethylamine).
- Allow the reaction to proceed at room temperature or slightly elevated temperatures.
- Crystallize, filter, and wash the product to obtain erythromycin A oxime.
Industrial Production Methods: Industrial production of erythromycin A oxime follows similar steps but is optimized for large-scale synthesis. The use of mild acid catalysts and mildly polar solvents, such as acetic acid and isopropanol, is common to increase the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Erythromycin A oxime undergoes various chemical reactions, including:
Oxidation: Erythromycin A oxime can be oxidized to form different derivatives, which may have enhanced antimicrobial properties.
Reduction: Reduction reactions can convert erythromycin A oxime back to erythromycin A or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products: The major products formed from these reactions include various erythromycin derivatives with potentially improved pharmacological profiles .
Applications De Recherche Scientifique
Erythromycin A oxime has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other erythromycin derivatives.
Biology: Studied for its interactions with bacterial ribosomes and its effects on protein synthesis.
Medicine: Investigated for its potential to treat antibiotic-resistant bacterial infections.
Industry: Used in the development of new drug formulations and delivery systems
Mécanisme D'action
Erythromycin A oxime, like erythromycin A, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding blocks the transpeptidation step of protein synthesis, preventing the elongation of the peptide chain. The inhibition of protein synthesis ultimately leads to the death of the bacterial cell .
Comparaison Avec Des Composés Similaires
Clarithromycin: A 6-O-methylated derivative of erythromycin A with improved acid stability and a broader spectrum of activity.
Azithromycin: A derivative with a methyl-substituted nitrogen atom, providing enhanced tissue penetration and a longer half-life.
Roxithromycin: A semi-synthetic derivative with improved pharmacokinetic properties
Uniqueness: Erythromycin A oxime is unique due to its enhanced stability under acidic conditions, making it more effective in treating infections in environments where erythromycin A would typically degrade .
Activité Biologique
Erythromycin A OC is a macrolide antibiotic derived from the bacterium Saccharopolyspora erythraea. It is primarily used to treat various bacterial infections, particularly those caused by gram-positive bacteria and some gram-negative organisms. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical applications, and recent advancements in drug formulation.
This compound exerts its antibacterial effects primarily through the inhibition of protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, specifically the 23S rRNA component, thereby blocking the translocation step during protein synthesis. This action prevents the addition of new amino acids to the growing polypeptide chain, effectively halting bacterial growth and replication .
Key Mechanisms
- Bacteriostatic Activity : Erythromycin inhibits bacterial growth rather than killing bacteria outright, making it bacteriostatic at lower concentrations and bactericidal at higher doses .
- Motilin Receptor Agonism : Besides its antimicrobial properties, Erythromycin also acts as a motilin receptor agonist, enhancing gastrointestinal motility and promoting gastric emptying .
Pharmacokinetics
Erythromycin is characterized by its rapid absorption and distribution throughout body tissues. However, it is unstable in acidic environments, necessitating enteric-coated formulations for oral administration. The drug is primarily metabolized in the liver and excreted in bile, with less than 5% eliminated via urine. Its elimination half-life varies but generally ranges from 2.4 to 3.5 hours .
Clinical Applications
This compound has a broad spectrum of activity against various pathogens, including:
- Gram-positive Bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.
- Some Gram-negative Bacteria : Including Neisseria and Campylobacter species .
It is commonly prescribed for respiratory tract infections, skin infections, and as an alternative for patients allergic to penicillin.
Resistance Patterns
The emergence of antibiotic resistance poses significant challenges in clinical settings. Studies have shown that prolonged use of topical Erythromycin can lead to an increased density of erythromycin-resistant coagulase-negative staphylococci . The predominant resistance mechanism involves the ermC gene, which confers resistance through methylation of the 23S rRNA .
Table 1: Summary of Resistance Mechanisms
Resistance Mechanism | Organism Type | Gene Involved |
---|---|---|
Methylation of rRNA | Coagulase-negative staphylococci | ermC |
Efflux pumps | Various | mefA |
Recent Research Findings
Recent advancements in drug formulation have focused on enhancing the efficacy and bioavailability of this compound. Notable developments include:
- Liposomal Formulations : These formulations have shown improved antibacterial activity against resistant strains such as Pseudomonas aeruginosa, with enhanced encapsulation efficiency and controlled release properties .
- Nanoparticle Delivery Systems : Research into nanoparticle-based delivery systems aims to overcome solubility issues associated with traditional formulations, thereby improving therapeutic outcomes in chronic infections .
Case Studies
- Topical Application Study : A clinical trial involving 225 subjects demonstrated that topical application of 2% Erythromycin significantly increased the prevalence of erythromycin-resistant staphylococci on treated areas; however, these changes were transient post-treatment .
- Liposomal Erythromycin : Another study highlighted that liposomal formulations significantly enhanced the bactericidal activity against biofilms formed by resistant bacteria, indicating potential for treating chronic infections such as those seen in cystic fibrosis patients .
Propriétés
IUPAC Name |
(12Z)-8-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-12-hydroxyimino-6-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,16-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H66N2O14/c1-14-25-38(10)32(53-35(44)54-38)20(4)27(39-46)18(2)16-36(8,45)31(52-34-28(41)24(40(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-37(9,47-13)30(42)23(7)49-26/h18-26,28-32,34,41-42,45-46H,14-17H2,1-13H3/b39-27- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCGTLWKKGKPPE-NOACJBATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C2(C(C(/C(=N\O)/C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H66N2O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118740-63-9 | |
Record name | Erythromycin A oxime 11,12-carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118740639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.